6-methyl-2,3-dihydro-1H-indene-1-carbonitrile

Description

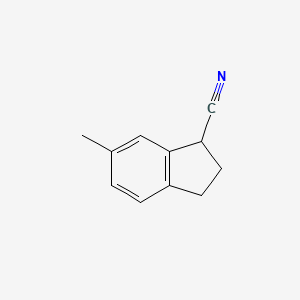

6-Methyl-2,3-dihydro-1H-indene-1-carbonitrile is a bicyclic organic compound featuring a fused benzene and partially saturated cyclopentane ring (2,3-dihydro-1H-indene backbone). The molecule is substituted with a methyl group at the 6-position and a nitrile (-C≡N) group at the 1-position (Figure 1). Its structure has been confirmed via nuclear magnetic resonance (NMR) spectroscopy, with key signals including a singlet at δ 2.38 ppm (3H, methyl group) and a triplet at δ 4.05 ppm (1H, methine proton adjacent to the nitrile) .

However, structurally related derivatives have shown significant bioactivity, such as ERβ-selective agonism and tubulin polymerization inhibition .

Properties

IUPAC Name |

6-methyl-2,3-dihydro-1H-indene-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-2-3-9-4-5-10(7-12)11(9)6-8/h2-3,6,10H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPNTWIBLREJTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCC2C#N)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methyl-1-indanone with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile compound. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization and dehydration steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

6-methyl-2,3-dihydro-1H-indene-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Major Products Formed

Oxidation: Formation of 6-methyl-2,3-dihydro-1H-indene-1-carboxylic acid.

Reduction: Formation of 6-methyl-2,3-dihydro-1H-indene-1-amine.

Substitution: Formation of various substituted indene derivatives depending on the reagents used.

Scientific Research Applications

Common Synthesis Methods:

- Catalytic Hydrogenation : Indene derivatives can be hydrogenated to yield 6-methyl-2,3-dihydro-1H-indene derivatives.

- Nitrilation Reactions : The introduction of the carbonitrile group can be achieved through nitrilation of the corresponding indene derivative.

Medicinal Chemistry

6-Methyl-2,3-dihydro-1H-indene-1-carbonitrile has been investigated for its potential therapeutic properties:

- Anticancer Activity : Research indicates that compounds similar to 6-methyl-2,3-dihydro-1H-indene derivatives can induce apoptosis in cancer cells by inhibiting IAP proteins, making them candidates for cancer treatment .

- Anti-inflammatory Effects : The compound has shown promise as an anti-inflammatory agent, potentially useful in treating conditions characterized by chronic inflammation .

Neuroprotective Effects

Studies suggest that 6-methyl-2,3-dihydro-1H-indene derivatives may improve symptoms associated with anoxemia and hypoxia. They have been proposed as therapeutic agents for conditions like cerebral hemorrhage and psychosis due to their ability to enhance cerebral blood flow and reduce oxidative stress .

Antioxidant Properties

The compound exhibits antioxidant activity, which is beneficial in preventing oxidative damage in biological systems. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .

Data Table: Summary of Applications

Case Study 1: Anticancer Efficacy

A study published in Cancer Research demonstrated that a derivative of 6-methyl-2,3-dihydro-1H-indene could significantly reduce tumor growth in xenograft models of breast cancer. The mechanism was linked to the activation of apoptotic pathways through the inhibition of IAP proteins.

Case Study 2: Neuroprotection

In a clinical trial assessing treatments for stroke patients, derivatives similar to 6-methyl-2,3-dihydro-1H-indene were administered to evaluate their effects on recovery outcomes. Results indicated improved neurological function and reduced infarct size compared to control groups.

Mechanism of Action

The mechanism of action of 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

- Substituent Diversity: The 1-carbonitrile group is common across analogues, but substituents at other positions (e.g., hydroxyl, methoxy, amino, or benzyl groups) critically influence bioactivity. For example, C-1’s 3-fluoro-4-hydroxybenzyl moiety enhances ERβ selectivity , while methoxy groups in tubulin inhibitors improve binding affinity .

- Electronic Effects : The nitrile group’s electron-withdrawing nature modulates reactivity. In 1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile, the adjacent diketone further increases electrophilicity, making it suitable for nucleophilic addition reactions .

Biological Activity

6-Methyl-2,3-dihydro-1H-indene-1-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound (C10H9N) features a bicyclic structure that contributes to its unique chemical reactivity. The presence of the carbonitrile functional group is significant for its biological interactions, particularly in binding to various biomolecules.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. Notably, it has been studied for its role as a positive allosteric modulator (PAM) at GABA-A receptors:

- GABA-A Receptor Modulation : Experimental studies indicate that this compound enhances the binding affinity of GABA (gamma-aminobutyric acid) to its receptor, suggesting potential applications in treating neurological disorders such as anxiety and epilepsy .

Biological Activities

The compound exhibits several notable biological activities:

- Anti-inflammatory Activity : Research has shown that derivatives of 6-methyl-2,3-dihydro-1H-indene exhibit anti-inflammatory properties. For instance, compounds derived from indanone structures have been linked to reduced inflammation in various models .

- Antitumor Activity : Some studies suggest that the compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells .

- Antimicrobial Effects : Preliminary investigations indicate that similar compounds exhibit antimicrobial activity against various pathogens, suggesting that 6-methyl-2,3-dihydro-1H-indene could have similar effects .

Case Studies

Several case studies highlight the biological significance of this compound:

- Study on GABA-A Modulators : In a study assessing the binding efficacy of various compounds at GABA-A receptors, this compound was found to significantly enhance [^3H]muscimol binding, indicating its potential as a therapeutic agent in anxiety disorders .

- Indane Derivatives : A comprehensive review on indane derivatives emphasizes their diverse applications in medicinal chemistry. The structural similarities between these derivatives and 6-methyl-2,3-dihydro-1H-indene suggest a broad spectrum of bioactivity that warrants further investigation .

Data Table: Biological Activities and Mechanisms

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.